molecular formula C7H7N3 B092378 5-Aminoindazole CAS No. 19335-11-6

5-Aminoindazole

Cat. No. B092378
M. Wt: 133.15 g/mol
InChI Key: XBTOSRUBOXQWBO-UHFFFAOYSA-N
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Patent
US08367709B2

Procedure details

(S)—N-(3-(1H-tetrazol-5-yl)phenyl)-2-amino-3-phenylpropanamide hydrochloride: The title compound was prepared in a similar manner described for Examples 3 and 31 using 3-(1H-tetrazol-5-yl)aniline in place of 5-aminoindazole (49% yield). LCMS m/z 309 [M+H]+.
Name
(S)—N-(3-(1H-tetrazol-5-yl)phenyl)-2-amino-3-phenylpropanamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
[ClH:1].[NH:2]1[C:6]([C:7]2[CH:8]=[C:9]([NH:13][C:14](=[O:24])[C@@H:15]([NH2:23])[CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH:10]=[CH:11][CH:12]=2)=[N:5][N:4]=[N:3]1.[NH:25]1[C:29]([C:30]2[CH:31]=[C:32]([CH:34]=[CH:35][CH:36]=2)[NH2:33])=NN=[N:26]1>>[Cl:1][C:36]1[CH:30]=[CH:31][C:32]([N:33]2[CH:6]=[N:2][N:3]=[N:4]2)=[C:34](/[CH:16]=[CH:15]/[C:14]([NH:23][C@H:15]([C:14](=[O:24])[NH:13][C:9]2[CH:10]=[CH:11][CH:12]=[C:7]([C:6]3[NH:2][N:3]=[N:4][N:5]=3)[CH:8]=2)[CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:24])[CH:35]=1.[NH2:33][C:32]1[CH:31]=[C:30]2[C:36](=[CH:35][CH:34]=1)[NH:26][N:25]=[CH:29]2 |f:0.1|

Inputs

Step One
Name
(S)—N-(3-(1H-tetrazol-5-yl)phenyl)-2-amino-3-phenylpropanamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1N=NN=C1C=1C=C(C=CC1)NC([C@H](CC1=CC=CC=C1)N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NN=C1C=1C=C(N)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(NC1=CC(=CC=C1)C1=NN=NN1)=O)N1N=NN=C1
Name
Type
product
Smiles
NC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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